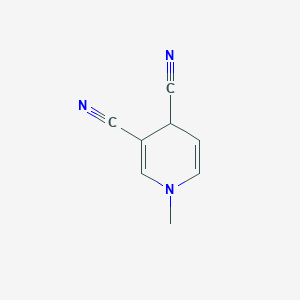
5-(hydroxyméthyl)-2-méthyl-3-furoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl ester group
Applications De Recherche Scientifique
Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .
Industrial Production Methods
In industrial settings, the production of methyl 5-(hydroxymethyl)-2-methyl-3-furoate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products
Oxidation: The major product is 5-(carboxymethyl)-2-methyl-3-furoate.
Reduction: The major product is 5-(hydroxymethyl)-2-methyl-3-furanmethanol.
Substitution: The products vary depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-3-furoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A precursor to methyl 5-(hydroxymethyl)-2-methyl-3-furoate, known for its role in biomass conversion.
5-(Chloromethyl)furfural: A halogenated derivative with similar reactivity patterns.
5-(Bromomethyl)furfural: Another halogenated analog with distinct chemical properties.
Uniqueness
Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and stability. Its ester group makes it more hydrophobic compared to its hydroxylated analogs, enhancing its solubility in organic solvents and its potential for use in non-aqueous systems .
Propriétés
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYLXZWWRLONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429309 |
Source


|
| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15341-69-2 |
Source


|
| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)




